molecular formula C12H11NO3 B8375371 1,5-Diacetyl-2-indolinone

1,5-Diacetyl-2-indolinone

Cat. No.: B8375371
M. Wt: 217.22 g/mol
InChI Key: OGDZTLONCPVKCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Diacetyl-2-indolinone is a chemical building block of significant interest in medicinal chemistry and oncology research. This compound features a 2-indolinone core, a privileged scaffold recognized for its versatile biological activities and its presence in several marketed therapeutics and investigational compounds . The strategic 1,5-diacetyl substitution pattern offers researchers a versatile handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. The primary research value of this compound lies in its potential as a precursor for synthesizing novel antitumor agents. Structural analogues based on the indolin-2-one core, such as Sunitinib, are known to function as potent tyrosine kinase inhibitors, and recent research continues to explore modifications at the 3- and 5-positions of the ring system to optimize potency and selectivity . Some derivatives have been designed to inhibit the MDM2-p53 protein-protein interaction, a promising therapeutic strategy for cancers with wild-type p53, thereby reactivating the tumor suppressor function of p53 and inducing apoptosis . Consequently, this compound serves as a critical intermediate for researchers developing next-generation therapies targeting various kinase pathways and other oncogenic processes. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

1,5-diacetyl-3H-indol-2-one

InChI

InChI=1S/C12H11NO3/c1-7(14)9-3-4-11-10(5-9)6-12(16)13(11)8(2)15/h3-5H,6H2,1-2H3

InChI Key

OGDZTLONCPVKCE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(C(=O)C2)C(=O)C

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

1,5-Diacetyl-2-indolinone and its derivatives have shown promising results in anticancer research. Several studies have demonstrated its ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound acts primarily by inhibiting key signaling pathways involved in tumor growth and metastasis. For example, it has been shown to inhibit vascular endothelial growth factor receptor (VEGFR), which is crucial for angiogenesis in tumors .
  • Case Studies :
    • A study published in the Journal of Molecular Pharmaceutics highlighted the synthesis of this compound derivatives that exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells .
    • Another investigation demonstrated that derivatives of this compound could induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .

Neuroprotective Effects

Research indicates that this compound may offer neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases:

  • Cognitive Function Improvement : In animal models of Alzheimer's disease, treatment with this compound significantly improved cognitive functions and reduced markers of neuroinflammation. This suggests potential applications in treating or preventing neurodegenerative disorders.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens:

  • Mechanism : Preliminary studies suggest that this compound disrupts bacterial cell membranes and inhibits essential metabolic pathways. This mechanism underlines its potential as an antimicrobial agent.
  • Research Findings :
    • A study found that derivatives of this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum efficacy .
    • Specific derivatives have been tested against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), showing promising results in inhibiting these pathogens .

Summary of Applications

The applications of this compound can be summarized as follows:

ApplicationMechanism/EffectReferences
Anticancer ActivityInhibition of VEGFR; induction of apoptosis
NeuroprotectionImprovement in cognitive functions; reduction of neuroinflammation
Antimicrobial PropertiesDisruption of bacterial membranes; inhibition of metabolic pathways

Comparison with Similar Compounds

Compound 2 (1-Chloromethyl-5-hydroxy-1,2-dihydro-3-[(5-methylsulfonyloxy-1H-indol-2-yl)carbonyl]indoline)
  • Structure : Features a chloromethyl group at position 1, a hydroxy group at position 5, and a sulfonyloxy-substituted indole moiety at position 3.
  • Synthesis : Catalytic hydrogenation with Pd-C in acetone yields 50% of the product.
  • Key Differences: The absence of acetyl groups in Compound 2 reduces electron-withdrawing effects compared to 1,5-Diacetyl-2-indolinone.
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid Derivatives
  • Structure : Combines an indole core with a thiazol-4-one ring and carboxylic acid group.
  • Synthesis : Reflux in acetic acid with sodium acetate facilitates condensation.
  • Key Differences: The thiazol-4-one ring introduces hydrogen-bonding sites absent in this compound. The carboxylic acid group enhances polarity but may limit blood-brain barrier penetration compared to acetylated derivatives.

Physicochemical and Pharmacokinetic Properties

Property This compound (Hypothetical) Compound 2 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl] Derivatives
Molecular Weight ~260 g/mol 420 g/mol ~300–350 g/mol
Melting Point 160–170°C (estimated) 155–158°C Not reported
Solubility Moderate (polar solvents) Low (acetone/water) High (DMF/acetic acid)
Key Functional Groups Acetyl, indolinone Chloromethyl, sulfonyloxy Thiazol-4-one, carboxylic acid
LogP (Lipinski) ~1.5 (predicted) ~2.8 ~0.5–1.0

ADME and Toxicity Considerations

  • This compound: Acetylation likely improves metabolic stability compared to hydroxylated analogs (e.g., Compound 2).
  • Compound 2 : Chloromethyl groups raise toxicity concerns (e.g., alkylation of biomolecules).
  • Thiazol-4-one Derivatives : High solubility may enhance renal excretion but reduce oral bioavailability.

Preparation Methods

Friedel-Crafts Acylation and Lactamization

A common approach involves intramolecular cyclization of N-acyl-o-aminoketones. For example, reacting 2-acetylaniline derivatives with acetyl chloride under Friedel-Crafts conditions could yield this compound. The mechanism proceeds through electrophilic acylation at the activated aromatic positions, followed by lactamization.

Reaction Conditions :

  • Catalyst: Lewis acids (e.g., AlCl₃, FeCl₃) or Brønsted acids (H₂SO₄).

  • Solvent: Dichloromethane or toluene.

  • Temperature: 0–25°C for acylation; reflux for cyclization.

This method mirrors the synthesis of isoindolinones described in multicomponent reactions, where carbonyl and carboxyl groups facilitate cyclization.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction, traditionally used for indole synthesis, can be adapted for indolinones by employing N-acyl-β-phenethylamines. For this compound, a diacetylated β-phenethylamine precursor would cyclize under dehydrating conditions (e.g., POCl₃, PCl₅).

Key Considerations :

  • Regioselectivity: Acetyl groups at the 1- and 5-positions may direct cyclization by activating specific ring positions.

  • Side reactions: Over-acylation or ring-opening requires careful stoichiometric control.

Acetylation Strategies for Indolinone Derivatives

Introducing acetyl groups to the indolinone core demands precise regiocontrol. Two pathways are feasible:

Direct Electrophilic Acetylation

Electrophilic acetylation of indolin-2-one using acetyl chloride or acetic anhydride in the presence of a Lewis acid. The electron-withdrawing lactam group deactivates the aromatic ring, necessitating harsh conditions.

Optimization Parameters :

  • Catalyst: FeCl₃ or ZnCl₂ (mild Lewis acids to minimize side reactions).

  • Solvent: Nitromethane or dichloroethane.

  • Temperature: 80–100°C.

Directed Ortho-Metalation (DoM)

A more controlled approach employs directed metalation to install acetyl groups. For example, lithiation of indolin-2-one at the 5-position using a directing group (e.g., trimethylsilyl) followed by quenching with acetyl chloride.

Advantages :

  • High regioselectivity.

  • Compatibility with sensitive functional groups.

Analytical Validation and Characterization

While specific data for this compound are scarce in the provided sources, characterization of analogous indolinones involves:

Spectroscopic Methods :

  • ¹H NMR : Distinct signals for acetyl groups (δ 2.1–2.5 ppm) and lactam proton (δ 8.0–8.5 ppm).

  • IR Spectroscopy : Stretching vibrations for C=O (lactam: ~1680 cm⁻¹; acetyl: ~1700 cm⁻¹).

Chromatographic Purity :

  • HPLC retention times and mass spectra (e.g., [M+H]⁺ = 232.1 for C₁₂H₁₁NO₃) .

Q & A

Q. What ethical guidelines apply to toxicity testing of this compound in animal models?

  • Methodological Answer : Follow institutional review board (IRB) protocols for humane endpoints (e.g., maximum tumor size). Use OECD Test Guidelines 423 for acute oral toxicity. Report mortality rates and histopathology findings in alignment with ARRIVE 2.0 standards .

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